![molecular formula C17H22N8S B5571988 4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation, nucleophilic substitution, and cyclization reactions. For instance, a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products, termed 'pyrimidinylthio pyrimidotriazolothiadiazines', have been synthesized, starting from an initial condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines and a final cyclocondensation step (Asghari et al., 2015).
Molecular Structure Analysis
The molecular structures of such compounds are characterized by the presence of multiple heterocyclic rings, including pyrimidine, triazole, and pyrazole moieties. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of these rings and the substitution patterns on them.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including heterocyclization, which is a crucial step in their synthesis. The reactivity can be influenced by the nature of the substituents on the heterocyclic rings and the presence of functional groups such as methylthio or piperidinyl groups.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. For example, the solubility at physiological pH and the ability to form stable aqueous systems suitable for intravenous infusion are critical parameters for potential pharmacological applications (Baraldi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonists
The development of water-soluble adenosine receptor antagonists has been a significant area of research. One study highlights the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with improved water solubility, demonstrating potential for intravenous applications in medical treatments. These compounds, including derivatives with a 1-(substituted)piperidin-4-yl ring, show high selectivity and affinity for human A₃ adenosine receptors, indicating their utility in targeting adenosine receptor-mediated pathways (Baraldi et al., 2012).
Synthesis of Heterocyclic Compounds
Another area of application involves the synthesis of various heterocyclic compounds. Research has been conducted on the creation of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, showcasing the versatility of similar structures in generating a wide range of biologically active molecules. These synthetic routes open avenues for exploring novel therapeutic agents (Mohamed et al., 2011).
Heterocyclic Synthesis for Drug Discovery
The synthesis of novel heterocyclic compounds, including N-cycloalkanes, morpholine, and piperazines, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, is critical for drug discovery. These compounds offer potential as scaffolds for developing new drugs, highlighting the importance of such chemical structures in medicinal chemistry research (Ho & Suen, 2013).
Patent Analysis for Drug Development
Exploring the patent landscape reveals the application of related chemical structures in developing therapeutic agents, such as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. This research emphasizes the role of chemical synthesis in creating novel compounds with specific therapeutic targets, offering insights into the drug development process (Habernickel, 2001).
Ligands for Dopamine Receptors
Research into 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor demonstrates the therapeutic potential of related compounds in neurological disorders. Such studies contribute to understanding the molecular basis of diseases like schizophrenia and drug addiction, providing a foundation for developing targeted treatments (Rowley et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-23-15(12-25-9-3-7-19-25)21-22-16(23)13-5-10-24(11-6-13)14-4-8-18-17(20-14)26-2/h3-4,7-9,13H,5-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCLPFFQKDGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=NC(=NC=C3)SC)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.